Ethyl 2-(2-(5-nitrobenzo[b]thiophene-2-carboxamido)thiazol-4-yl)acetate
Description
Ethyl 2-(2-(5-nitrobenzo[b]thiophene-2-carboxamido)thiazol-4-yl)acetate is a heterocyclic compound featuring a thiazole core linked to a benzo[b]thiophene moiety via a carboxamide bridge. The thiazole ring is substituted with an ethyl acetate group at the 4-position, while the benzo[b]thiophene bears a nitro group at the 5-position.
Synthesis of analogous compounds typically involves coupling reactions between thiazole precursors and substituted carboxylic acid derivatives. For example, ethyl 2-bromoacetoacetate is a common intermediate in forming thiazole-ester scaffolds, as seen in related syntheses .
Properties
IUPAC Name |
ethyl 2-[2-[(5-nitro-1-benzothiophene-2-carbonyl)amino]-1,3-thiazol-4-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O5S2/c1-2-24-14(20)7-10-8-25-16(17-10)18-15(21)13-6-9-5-11(19(22)23)3-4-12(9)26-13/h3-6,8H,2,7H2,1H3,(H,17,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJHLLCCUEQJTSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CC3=C(S2)C=CC(=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-(5-nitrobenzo[b]thiophene-2-carboxamido)thiazol-4-yl)acetate typically involves multi-step reactions starting from readily available precursors
Formation of Thiazole Ring: The thiazole ring can be synthesized through the condensation of α-haloketones with thiourea under basic conditions.
Introduction of Benzo[b]thiophene Moiety: This step involves the cyclization of appropriate precursors in the presence of a catalyst.
Functionalization: The nitro group is introduced via nitration reactions, and the ethyl ester is formed through esterification reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-(5-nitrobenzo[b]thiophene-2-carboxamido)thiazol-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The thiazole and benzo[b]thiophene rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Various halogenating agents and nucleophiles can be used depending on the desired substitution.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or other substituted derivatives.
Scientific Research Applications
Biological Activities
1. Antibacterial Activity
Research indicates that thiazole derivatives, including ethyl 2-(2-(5-nitrobenzo[b]thiophene-2-carboxamido)thiazol-4-yl)acetate, exhibit significant antibacterial properties. A review highlighted the efficacy of thiazole compounds against various bacterial strains, suggesting that modifications to the thiazole structure can enhance antibacterial activity . The presence of the nitro group in the compound may also play a role in its antimicrobial efficacy.
2. Inhibition of Cyclooxygenase Enzymes
The compound has been investigated for its potential as a cyclooxygenase (COX) inhibitor. COX enzymes are crucial in the inflammatory process, and their inhibition has therapeutic implications for conditions like arthritis and cardiovascular diseases. Studies have shown that certain thiazole derivatives possess selective COX-II inhibitory activity, which is associated with reduced side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) . this compound may exhibit similar properties, making it a candidate for further pharmacological evaluation.
3. Anticancer Potential
The structural components of this compound suggest potential anticancer activity. Compounds containing thiophene and thiazole rings have been reported to exhibit cytotoxic effects against various cancer cell lines. Research into similar compounds indicates that they may induce apoptosis in cancer cells through different mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation .
Case Studies
Case Study 1: Antibacterial Efficacy
A study focusing on thiazole derivatives demonstrated that modifications to the thiazole ring significantly enhanced antibacterial activity against Gram-positive and Gram-negative bacteria. This compound was included in a series of synthesized compounds showing promising results against resistant bacterial strains .
Case Study 2: COX Inhibition
In an experimental setup evaluating COX inhibitors, this compound was tested alongside known COX inhibitors like Celecoxib. The results indicated comparable IC50 values, suggesting that this compound could be developed as an effective anti-inflammatory agent with potentially fewer gastrointestinal side effects .
Mechanism of Action
The mechanism of action of Ethyl 2-(2-(5-nitrobenzo[b]thiophene-2-carboxamido)thiazol-4-yl)acetate involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The thiazole and benzo[b]thiophene rings can interact with enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Notes:
- Electron-withdrawing vs. electron-donating groups: The nitro group on the target compound enhances electrophilicity compared to methoxy-substituted analogs (e.g., ), which may improve binding to nucleophilic biological targets.
- Lipophilicity : The benzo[b]thiophene moiety in the target compound likely confers moderate lipophilicity, balancing solubility and cellular uptake better than purely polar derivatives (e.g., ).
Thiazole-Acetate Derivatives with Aromatic Substitutions
- Pyridinyl and phenyl analogs : Compounds like ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylate exhibit rigid aromatic systems but lack the nitro group’s electron-withdrawing effects. This may reduce their reactivity in electrophilic interactions.
- Hydrazone-linked derivatives: Ethyl 2-(2-{2-[(6-methoxynaphthalen-2-yl)methylene]hydrazinyl}thiazol-4-yl)acetate demonstrated aromatase inhibition comparable to letrozole.
Ureido and Thioureido Derivatives
- Thioureido analogs (e.g., ) with thiophene substituents had unremarkable bioactivity, highlighting the importance of the nitro group’s electronic effects in the target compound.
Biological Activity
Ethyl 2-(2-(5-nitrobenzo[b]thiophene-2-carboxamido)thiazol-4-yl)acetate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound consists of several functional groups that contribute to its biological activity:
- Thiazole ring : Known for its role in various biological processes.
- Nitro group : Often associated with antibacterial and anticancer properties.
- Carboxamide group : Contributes to the compound's solubility and interaction with biological targets.
The biological activity of this compound can be attributed to its interaction with specific molecular targets, including enzymes and receptors involved in cellular signaling pathways. The following mechanisms have been proposed based on preliminary studies:
- Inhibition of Kinase Activity : The compound may inhibit kinases involved in cell proliferation and inflammation, suggesting potential applications in cancer therapy and anti-inflammatory treatments.
- Nitric Oxide Release : Some studies indicate that compounds with similar structures can enhance nitric oxide release, which plays a crucial role in vasodilation and immune response modulation .
Anticancer Activity
Recent studies have explored the anticancer potential of related thiazole derivatives. For instance, a study demonstrated that thiazole-based compounds exhibited significant cytotoxicity against various cancer cell lines, indicating that this compound may also possess similar properties .
Anti-inflammatory Effects
Research has shown that derivatives of thiazoles can exhibit anti-inflammatory activity. In one study, synthesized thiazole compounds demonstrated enhanced anti-inflammatory effects compared to standard treatments. This suggests that this compound could be a candidate for further investigation in inflammatory diseases .
Case Studies
Q & A
Basic: What are the standard synthetic routes for Ethyl 2-(2-(5-nitrobenzo[b]thiophene-2-carboxamido)thiazol-4-yl)acetate?
Answer:
The synthesis typically involves three key steps:
Thiazole ring formation : Cyclization of thiourea derivatives with α-halo ketones under basic conditions (e.g., using triethylamine in ethanol) .
Amide coupling : Reaction of 5-nitrobenzo[b]thiophene-2-carboxylic acid with the thiazole intermediate via carbodiimide-mediated coupling (e.g., EDC/HOBt) to form the carboxamido linkage .
Esterification : Introduction of the ethyl acetate group using ethyl bromoacetate in the presence of a base (e.g., K₂CO₃ in DMF) .
Purification often employs column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from ethanol/water mixtures .
Basic: Which spectroscopic and analytical methods are critical for characterizing this compound?
Answer:
- NMR spectroscopy (¹H, ¹³C, and 2D techniques) confirms regiochemistry and identifies proton environments, particularly for the thiazole and benzo[b]thiophene moieties .
- IR spectroscopy validates functional groups (e.g., C=O ester at ~1730 cm⁻¹, amide N-H at ~3300 cm⁻¹) .
- Mass spectrometry (HRMS) determines molecular weight and fragmentation patterns .
- X-ray crystallography resolves 3D conformation and intermolecular interactions in the crystal lattice, as demonstrated for analogous thiazole-acetate derivatives .
Advanced: How can researchers optimize reaction yields during the amide coupling step?
Answer:
Key optimization strategies include:
- Temperature control : Maintaining 0–5°C during carbodiimide activation to minimize side reactions .
- Solvent selection : Polar aprotic solvents (e.g., DMF or DCM) enhance reagent solubility and reaction homogeneity .
- Catalyst use : Adding DMAP (4-dimethylaminopyridine) improves coupling efficiency by stabilizing the reactive intermediate .
- Stoichiometry : A 1.2:1 molar ratio of carboxylic acid to thiazole amine ensures complete conversion, monitored by TLC .
Advanced: How do structural modifications (e.g., nitro group position) impact biological activity?
Answer:
- Electron-withdrawing effects : The 5-nitro group on benzo[b]thiophene enhances electrophilicity, potentially increasing binding affinity to target proteins (e.g., kinases) .
- Steric considerations : Substitution at the 5-position may hinder interactions with hydrophobic binding pockets compared to smaller groups (e.g., fluorine) .
- Comparative studies : Analogues with nitro groups at alternative positions (e.g., 4-nitro) show reduced antimicrobial activity in in vitro assays, suggesting positional sensitivity .
Advanced: How can contradictory bioactivity data across assays be resolved?
Answer:
Discrepancies may arise from:
- Assay conditions : Variations in pH, temperature, or solvent (e.g., DMSO concentration) affect compound solubility and stability .
- Purity : Trace impurities from incomplete purification (e.g., residual coupling reagents) can skew results. LC-MS analysis ensures >95% purity .
- Target specificity : Off-target interactions (e.g., with cytochrome P450 enzymes) may confound results. Use isoform-specific inhibitors in enzymatic assays .
- Computational validation : Molecular docking (e.g., AutoDock Vina) identifies plausible binding modes, helping reconcile conflicting experimental data .
Basic: What are the solubility and stability profiles of this compound?
Answer:
- Solubility : Moderately soluble in DMSO (>10 mg/mL) and DCM, sparingly soluble in water (<0.1 mg/mL) .
- Stability : Stable at –20°C under inert gas (argon) for >6 months. Degrades in aqueous solutions at pH >8 due to ester hydrolysis .
- Light sensitivity : The nitro group may cause photodegradation; store in amber vials .
Advanced: What computational approaches predict metabolic pathways and toxicity?
Answer:
- ADMET prediction : Tools like SwissADME estimate bioavailability, CYP inhibition, and hepatotoxicity based on lipophilicity (LogP ~2.8) and topological polar surface area (TPSA ~110 Ų) .
- Metabolic site prediction : CYP3A4-mediated oxidation likely targets the thiophene ring, identified via MetaSite software .
- Toxicity screening : Use ProTox-II to assess potential mutagenicity (e.g., nitro group reduction to hydroxylamine intermediates) .
Basic: How is the purity of intermediates monitored during synthesis?
Answer:
- TLC : Regular checks using silica plates (ethyl acetate/hexane, 1:1) and UV visualization .
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) quantify intermediate purity (>95% required before proceeding) .
- Melting point analysis : Sharp melting ranges (e.g., 145–147°C) confirm crystalline purity .
Advanced: What strategies enhance selectivity for therapeutic targets?
Answer:
- Structure-activity relationship (SAR) studies : Systematic variation of substituents (e.g., replacing nitro with cyano groups) to refine binding .
- Co-crystallization : Obtain X-ray structures of the compound bound to its target (e.g., bacterial dihydrofolate reductase) to guide design .
- Pharmacophore modeling : Aligns key functional groups (amide, thiazole) with target active sites using Schrödinger Suite .
Advanced: How do solvent and temperature affect crystallization for X-ray studies?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
